

Nilotinib-d6 (CAS Number: 1268356-17-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Nilotinib-d6

Cat. No.: B585701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib-d6 is the deuterium-labeled analog of Nilotinib, a potent and selective second-generation tyrosine kinase inhibitor.[1][2] With the CAS number 1268356-17-7, **Nilotinib-d6** serves as an indispensable tool in clinical and preclinical research, primarily as an internal standard for the accurate quantification of Nilotinib in biological matrices.[3][4] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the precision and reliability of pharmacokinetic and therapeutic drug monitoring studies.[3][5] This technical guide provides an in-depth overview of **Nilotinib-d6**, including its physicochemical properties, mechanism of action of its parent compound, detailed experimental protocols for its use, and relevant signaling pathways.

Physicochemical Properties of Nilotinib-d6

Nilotinib-d6 is a stable, isotopically enriched compound designed for use in analytical applications.[3] The deuterium labeling provides a distinct mass difference from the parent compound, Nilotinib, without significantly altering its chemical properties, making it an ideal internal standard.[3]

Property	Value	Reference
CAS Number	1268356-17-7	[6]
Molecular Formula	C ₂₈ H ₁₆ D ₆ F ₃ N ₇ O	[6]
Molecular Weight	535.55 g/mol	[6]
Synonyms	Tasigna-d6; 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6	[6]
Isotopic Enrichment	>95%	[6]
Purity (HPLC)	>95%	[6]
Storage	-20°C	[6]

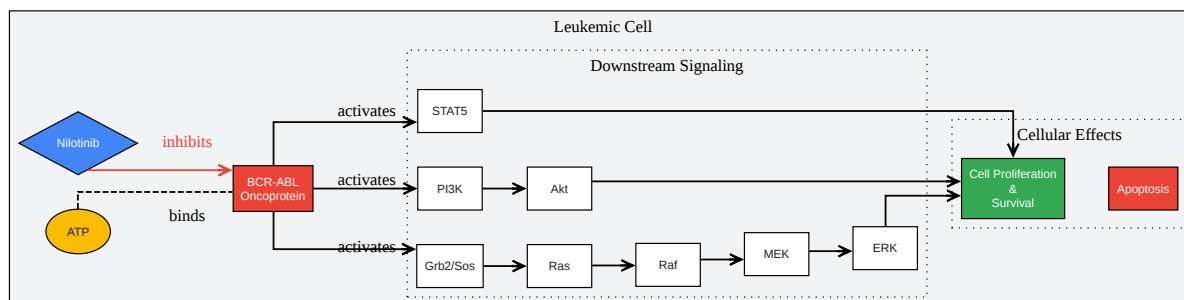
Mechanism of Action of Nilotinib

Nilotinib, the non-deuterated parent compound of **Nilotinib-d6**, is a highly effective inhibitor of the BCR-ABL tyrosine kinase.[2][7] The BCR-ABL oncoprotein is a hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] Nilotinib binds to the ATP-binding site of the ABL kinase domain, thereby inhibiting its catalytic activity.[2] This action blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis of the malignant cells.[1][2]

Beyond BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and colony-stimulating factor 1 receptor (CSF-1R).[7]

Signaling Pathway of Nilotinib's Action

The following diagram illustrates the primary signaling pathway inhibited by Nilotinib.



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Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Protocols: Quantification of Nilotinib using Nilotinib-d6

Nilotinib-d6 is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Nilotinib in biological samples such as plasma and serum.[5][8] The following is a representative protocol synthesized from published methods.

Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of plasma or serum sample in a microcentrifuge tube, add 10 μ L of **Nilotinib-d6** internal standard working solution (concentration will depend on the expected range of Nilotinib concentrations).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.

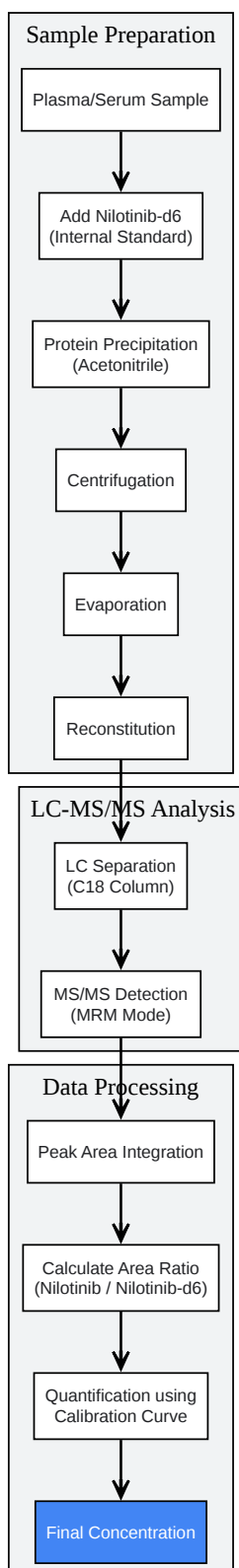
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following table summarizes typical LC-MS/MS parameters for the analysis of Nilotinib.

Parameter	Typical Conditions
LC System	Agilent 1200 series or equivalent
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Nilotinib: m/z 530.2 → 283.1; Nilotinib-d6: m/z 536.2 → 289.1
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms

Experimental Workflow Diagram



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Caption: A typical workflow for the quantification of Nilotinib using **Nilotinib-d6**.

Quantitative Data from Analytical Methods

The use of **Nilotinib-d6** as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes key validation parameters from a representative LC-MS/MS assay for Nilotinib quantification in human plasma.[5]

Parameter	Result
Linearity Range	50 - 5000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	50 ng/mL
Intra-assay Precision (%CV)	< 15%
Inter-assay Precision (%CV)	< 15%
Accuracy (% bias)	Within $\pm 15\%$
Recovery	> 85%

Conclusion

Nilotinib-d6 (CAS 1268356-17-7) is a critical analytical tool for researchers, scientists, and drug development professionals working with Nilotinib. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data necessary for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This guide has provided a comprehensive overview of its properties, the mechanism of action of its parent compound, detailed experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.

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